![molecular formula C11H14O2 B1450137 {4-[(2-Metil-2-propen-1-YL)oxi]fenil}metanol CAS No. 569361-03-1](/img/structure/B1450137.png)
{4-[(2-Metil-2-propen-1-YL)oxi]fenil}metanol
Descripción general
Descripción
{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol: is an organic compound with the molecular formula C11H14O2 It is a derivative of phenylmethanol, where the phenyl group is substituted with a 2-methyl-2-propen-1-yloxy group
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and polymers .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol is explored for its potential use in drug formulations. Its unique structure allows for the design of novel compounds with improved efficacy and reduced side effects .
Industry: Industrially, the compound is used in the manufacture of specialty chemicals, coatings, and adhesives. Its reactivity and stability make it suitable for various applications .
Mecanismo De Acción
Target of Action
Compounds bearing an allyl group, such as this one, are known to exhibit a broad spectrum of pharmacological activity .
Mode of Action
It’s known that the introduction of an alkylamino group with the formation of chiral nitrogen-containing fragments enhances the biological activity .
Result of Action
It’s known that compounds of this nature can have a wide range of effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol . These factors can include pH, temperature, and the presence of other compounds or enzymes that can interact with {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-methyl-2-propen-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halides (e.g., HCl, HBr), sulfonates (e.g., TsCl)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated compounds, sulfonated compounds
Comparación Con Compuestos Similares
{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride: This compound has a similar structure but contains an amine group instead of a hydroxyl group.
{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methane: This compound is similar but lacks the hydroxyl group on the phenyl ring.
Uniqueness: {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
IUPAC Name |
[4-(2-methylprop-2-enoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,12H,1,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYFXNDASQMBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651090 | |
| Record name | {4-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569361-03-1 | |
| Record name | {4-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


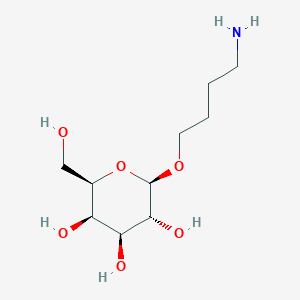
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B1450061.png)
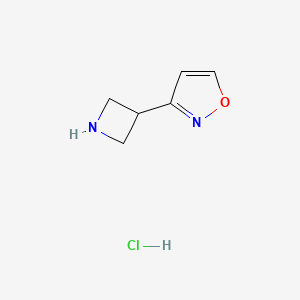
![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1450063.png)
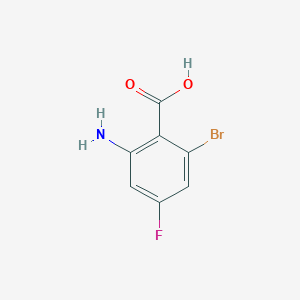
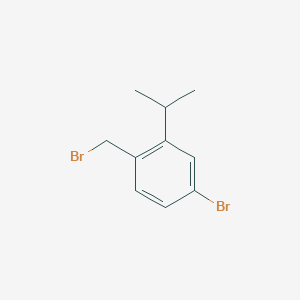
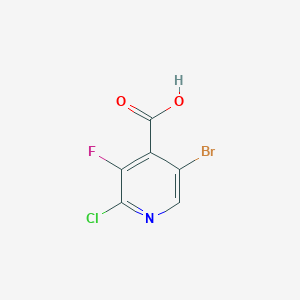
![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)

![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)

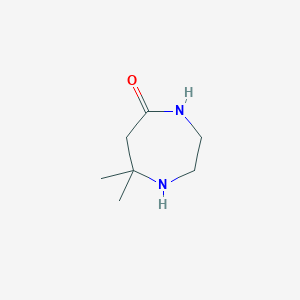
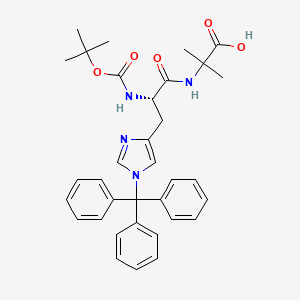
![Cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1450077.png)
